molecular formula C22H28O2 B12573030 2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol CAS No. 202928-51-6

2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol

Cat. No.: B12573030
CAS No.: 202928-51-6
M. Wt: 324.5 g/mol
InChI Key: NEBAJFYMQLHMJX-UHFFFAOYSA-N
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Description

2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with hydroxyphenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring and the subsequent introduction of hydroxyphenyl and methyl groups. Common synthetic routes may involve:

    Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of hydroxyphenyl and methyl groups can be done using Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the aromatic ring.

Scientific Research Applications

2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyphenyl structure.

    1-Boc-4-AP: Another compound with a cyclohexyl ring and similar functional groups.

Uniqueness

2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

202928-51-6

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

2-[5-(2-hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol

InChI

InChI=1S/C22H28O2/c1-15(2)16-12-13-22(3,19-9-5-7-11-21(19)24)14-18(16)17-8-4-6-10-20(17)23/h4-11,15-16,18,23-24H,12-14H2,1-3H3

InChI Key

NEBAJFYMQLHMJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1C2=CC=CC=C2O)(C)C3=CC=CC=C3O

Origin of Product

United States

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